![molecular formula C14H18N4OS B5814998 N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thioamide derivative of 4-methyl-1,2,4-triazole-3-thiol and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of SIRT1, a protein that is involved in various cellular processes, including DNA repair and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, this compound has been shown to reduce the production of beta-amyloid, a protein that is involved in the development of the disease. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide.
Avantages Et Limitations Des Expériences En Laboratoire
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It also has a low toxicity profile, making it safe for use in cell culture experiments. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the development of this compound-based fungicides for use in agriculture. Additionally, this compound can be used as a building block for the synthesis of metal-organic frameworks, which have potential applications in catalysis, gas storage, and separation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is synthesized through a multi-step process that involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with mesityl chloride in the presence of a base. The resulting product is then reacted with ethyl chloroacetate to yield ethyl 2-(mesitylthio)acetate. The final step involves the reaction of ethyl 2-(mesitylthio)acetate with ammonia to yield this compound.
Applications De Recherche Scientifique
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide. In material science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-5-10(2)13(11(3)6-9)16-12(19)7-20-14-17-15-8-18(14)4/h5-6,8H,7H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKASEOLQTHGBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)
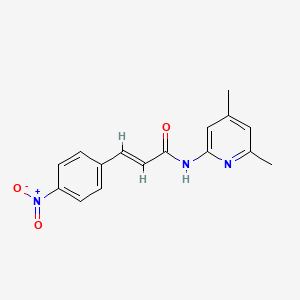
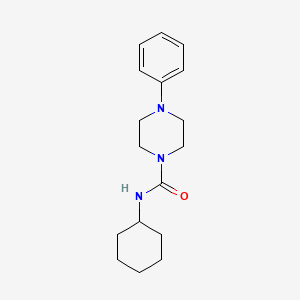
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
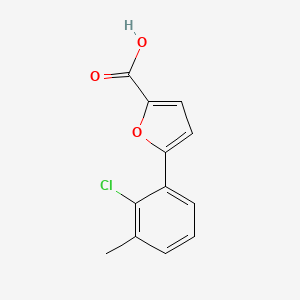
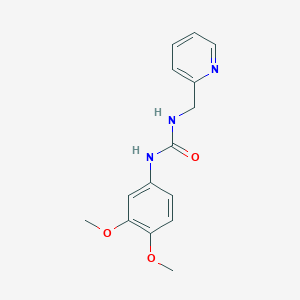
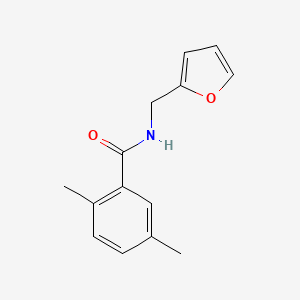
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)